molecular formula C8H7NO2S B1357438 4-Carbamothioylbenzoic acid CAS No. 4989-36-0

4-Carbamothioylbenzoic acid

Cat. No. B1357438
CAS RN: 4989-36-0
M. Wt: 181.21 g/mol
InChI Key: GVEVKAIAOIRIAL-UHFFFAOYSA-N
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Description

4-Carbamothioylbenzoic acid is a chemical compound with the CAS Number: 4989-36-0 and a linear formula of C8H7NO2S . It has a molecular weight of 181.22 .


Molecular Structure Analysis

The InChI code for 4-Carbamothioylbenzoic acid is 1S/C8H7NO2S/c9-7(12)5-1-3-6(4-2-5)8(10)11/h1-4H,(H2,9,12)(H,10,11) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

4-Carbamothioylbenzoic acid is a solid at room temperature . The storage temperature is 4°C .

Scientific Research Applications

Biosynthesis and Biotechnological Applications

4-Carbamothioylbenzoic acid, similar to its analog 4-Hydroxybenzoic acid (4-HBA), can be a promising intermediate for several bioproducts with potential applications in various fields like food, cosmetics, and pharmacy. Biotechnological methods, including synthetic biology and metabolic engineering, have enabled the biosynthesis of such compounds, enhancing their utility in producing high-value bioproducts. This area of research opens doors for the development of new compounds using derivatives of 4-HBA and potentially 4-Carbamothioylbenzoic acid as starting materials (Wang et al., 2018).

Advanced Sensor Technology

The development of sophisticated sensors for various applications is another research domain where 4-Carbamothioylbenzoic acid derivatives could play a role. For instance, the creation of an electrochemical immunosensor using derivatives of 4-aminobenzoic acid demonstrates the potential of benzoic acid derivatives in the development of sensitive and selective detection technologies, which could be extrapolated to the study of 4-Carbamothioylbenzoic acid-related compounds (Shi et al., 2020).

Drug Development and Medical Research

In medical research, particularly in drug development, compounds like 4-Carbamothioylbenzoic acid and its derivatives can be critical. For example, the synthesis and evaluation of novel compounds containing the 1,3,4-oxadiazole moiety, which are derived from acids like 4-Carbamothioylbenzoic acid, have shown significant antimicrobial and anti-inflammatory activities. This indicates the potential of these compounds in the development of new medications (Ambekari & Mohite, 2019).

Environmental Applications

The degradation and biotransformation of derivatives of benzoic acids, such as 4-HBA, highlight the environmental applications of these compounds. Studies on the degradation pathways and environmental impact of these compounds are essential for understanding their role in ecological systems and potential use in waste management or bio-remediation processes (Nikolopoulos et al., 2004).

properties

IUPAC Name

4-carbamothioylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S/c9-7(12)5-1-3-6(4-2-5)8(10)11/h1-4H,(H2,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEVKAIAOIRIAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=S)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588213
Record name 4-Carbamothioylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Carbamothioylbenzoic acid

CAS RN

4989-36-0
Record name 4-Carbamothioylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3 g of 4-cyanobenzoic acid 1 (20.4 mmol) were dissolved in 40 mL of pyridine and 2.1 mL of triethylamine (20.4 mmol) were added. Dry hydrogen sulphide was passed through the solution in a steady steam for 4 h. The mixture was then poured into water and the solid collected by filtration. Recrystallization from petroleum ether furnished 2.51 g of the pure compound 2 (68% yield).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Dichiara, A Artacho-Cordón, R Turnaturi… - European Journal of …, 2022 - Elsevier
… Starting from 2b, we conjugated the secondary hydroxy group with the 4-carbamothioylbenzoic acid as in compound AD95 (5a), while the removal of the para-F-phenyl group produced …
Number of citations: 7 www.sciencedirect.com
E Marutani, M Sakaguchi, W Chen, K Sasakura… - …, 2014 - pubs.rsc.org
… 3-(Prop-2-en-1-yldisulfanyl)propanoic acid (ACS81), 4-carbamothioylbenzoic acid (CTBA), 4-(3-thioxo-3H-1,2-dithiol-4-yl)-N-[(1S,3R,5R,7S)-tricyclo[3.3.1.1 ]dec-1-yl]benzamide (ACS48…
Number of citations: 30 pubs.rsc.org
M Gao, J Li, C Nie, B Song, L Yan, H Qian - Bioorganic & Medicinal …, 2018 - Elsevier
… GYY4137), etc, which based on diverse mechanisms of H 2 S release.31, 32 In this study we used one of the following moieties, ADT-OH, or 4-OH-TBZ, or 4-carbamothioylbenzoic acid …
Number of citations: 12 www.sciencedirect.com
I Kato, Y Ukai, N Kondo, K Nozu, C Kimura… - Journal of Medicinal …, 2021 - ACS Publications
… To the mixture of 26 (30 mg, 0.099 mmol) in EtOH (1 mL) was added 4-carbamothioylbenzoic acid (18.8 mg, 0.104 mmol), followed by heating to reflux for 2 h. After being cooled to room …
Number of citations: 11 pubs.acs.org

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